

# A Comparative Guide to Tween 20 and SDS for ELISA Wash Protocols

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In the meticulous world of Enzyme-Linked Immunosorbent Assays (ELISA), every step is critical to ensure the accuracy and reliability of results. The washing steps, in particular, are fundamental for reducing background noise and enhancing the signal-to-noise ratio. This is achieved by using detergents in the wash buffer to remove non-specifically bound materials. The two most commonly discussed detergents for this purpose, albeit for very different reasons, are **Tween 20** and Sodium Dodecyl Sulfate (SDS). This guide provides a comprehensive comparison of their use in ELISA protocols, supported by their mechanisms of action and a summary of their effects on assay performance.

## **Executive Summary**

For standard ELISA applications, **Tween 20** is the universally recommended and utilized detergent for wash buffers. Its gentle, non-ionic nature effectively reduces non-specific binding without compromising the integrity of the antigen-antibody interactions that are central to the assay.

SDS, on the other hand, is a harsh, anionic detergent that is generally not recommended for ELISA wash steps. Its strong denaturing properties can disrupt the very molecular interactions that the assay aims to detect, leading to a loss of specific signal. While SDS has niche applications in ELISA, such as in sample preparation for denatured antigens, its use in washing buffers is strongly discouraged due to its detrimental effects on assay performance.

## **Detergent Properties and Mechanism of Action**



**Tween 20** (Polysorbate 20) is a non-ionic detergent. In ELISA wash buffers, it works by reducing hydrophobic interactions between proteins and the polystyrene surface of the microplate wells.[1] This helps to "wet" the surface more effectively and wash away unbound or weakly bound proteins and antibodies, thereby lowering the background signal.[1] Its mild nature ensures that it does not disrupt the specific, high-affinity binding between the capture antibody, the antigen, and the detection antibody.[1]

SDS (Sodium Dodecyl Sulfate) is a strong anionic detergent. Its mechanism of action involves disrupting the non-covalent bonds that maintain the tertiary and quaternary structures of proteins, leading to their denaturation.[2] While this property is useful for solubilizing proteins during sample preparation for techniques like SDS-PAGE, it is highly detrimental in a standard ELISA wash step. Washing with SDS can strip the coated antigen or antibodies from the plate and denature the proteins involved in the specific binding, thereby significantly reducing or eliminating the specific signal.[3][4]

# Performance Comparison: Tween 20 vs. SDS in ELISA Washes

Direct quantitative comparisons of **Tween 20** and SDS in the washing step of a standard ELISA are scarce in the literature, primarily because SDS is considered unsuitable for this purpose. However, based on the known properties of these detergents and qualitative reports, a clear performance difference can be summarized.



Feature	Tween 20	SDS (Sodium Dodecyl Sulfate)
Detergent Type	Non-ionic, mild	Anionic, harsh
Primary Function in Wash	Reduces non-specific binding by minimizing hydrophobic interactions.	Not recommended; acts as a strong denaturant.
Typical Concentration	0.05% - 0.1% in PBS or TBS. [1][5]	Not recommended for washing. If present from sample prep, must be diluted to <0.05%.[6]
Effect on Specific Signal	Preserves specific antigenantibody binding.[1]	Can significantly reduce or eliminate the specific signal by denaturing proteins and disrupting binding.[3][4]
Effect on Background	Effectively reduces background noise, leading to a high signal-to-noise ratio.[1][5]	May reduce background, but at the cost of the specific signal; generally considered to have disadvantageous interferences.[3]
Impact on Protein Structure	Generally non-denaturing at typical concentrations.[1]	Strong denaturing agent.[2]
Recommendation	Standard and highly recommended for all ELISA wash steps.	Not recommended for ELISA wash steps. Its use is limited to specific sample preparation protocols.

## **Experimental Protocols**

The following is a standard protocol for a sandwich ELISA, highlighting the appropriate use of **Tween 20** in the washing steps.



# Standard Sandwich ELISA Protocol with Tween 20 Wash Buffer

- Coating:
  - Dilute the capture antibody to the desired concentration in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
  - Add 100 μL of the diluted capture antibody to each well of a 96-well microplate.
  - Incubate overnight at 4°C.
- Washing:
  - Discard the coating solution.
  - Wash the plate three times with 300 μL per well of wash buffer (PBS containing 0.05%
    Tween 20). After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[7]
- Blocking:
  - Add 200  $\mu$ L of blocking buffer (e.g., PBS with 1% BSA and 0.05% **Tween 20**) to each well. [5]
  - Incubate for 1-2 hours at room temperature.
- Washing:
  - Repeat the washing step as described in step 2.
- Sample/Standard Incubation:
  - Add 100 μL of the appropriately diluted samples and standards to the wells.
  - Incubate for 2 hours at room temperature.
- Washing:

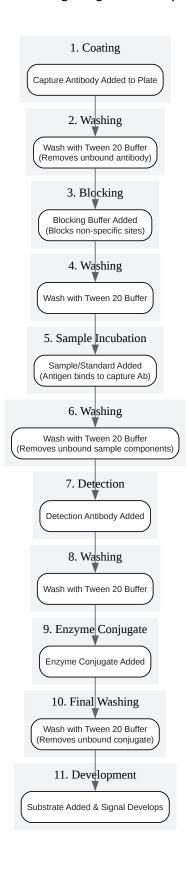


- Repeat the washing step as described in step 2.
- Detection Antibody Incubation:
  - $\circ~$  Add 100  $\mu L$  of the diluted detection antibody to each well.
  - Incubate for 1-2 hours at room temperature.
- · Washing:
  - Repeat the washing step as described in step 2.
- Enzyme-Conjugate Incubation:
  - Add 100 μL of the enzyme-conjugated secondary antibody or streptavidin-HRP to each well.
  - Incubate for 1 hour at room temperature, protected from light.
- Washing:
  - Repeat the washing step as described in step 2, often with an increased number of washes (e.g., five times).
- Substrate Development:
  - Add 100 μL of the substrate solution (e.g., TMB) to each well.
  - Incubate for 15-30 minutes at room temperature in the dark.
- Stopping the Reaction:
  - Add 50 μL of stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) to each well.
- Reading:
  - Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

## Visualizing the Process and Mechanisms



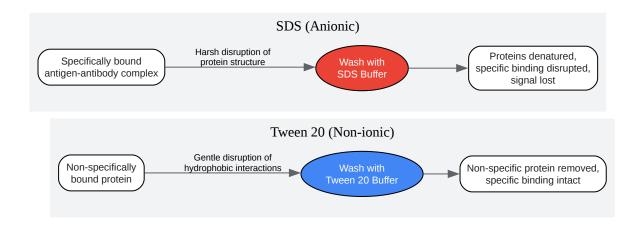
To better understand the ELISA workflow and the role of the wash steps, as well as the mechanisms of the detergents, the following diagrams are provided.





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Caption: A simplified workflow of a sandwich ELISA, highlighting the multiple washing steps.



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Caption: Mechanisms of **Tween 20** and SDS in an ELISA wash, illustrating their differing effects.

### Conclusion

The choice of detergent for the washing steps in an ELISA protocol is critical for achieving reliable and reproducible results. **Tween 20** is the established and recommended detergent due to its mild, non-ionic nature, which effectively reduces background without compromising the specific antibody-antigen interactions. In contrast, SDS is a harsh, denaturing detergent that is unsuitable for ELISA wash buffers as it can destroy the integrity of the assay components, leading to a loss of the specific signal. For researchers and drug development professionals, adherence to protocols using **Tween 20** for washing is a key factor in ensuring the validity of their ELISA data.

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